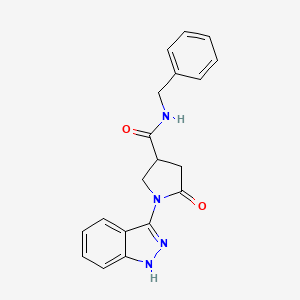
N-benzyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidine ring, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The benzyl group is introduced through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the indazole and pyrrolidine intermediates to form the target compound.
Industrial Production Methods: Industrial production of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: It is used in the study of cellular pathways and mechanisms, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to proteins involved in cell cycle regulation and apoptosis, such as tubulin and kinases.
Pathways Involved: It can inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis in cancer cells. Additionally, it may modulate signaling pathways such as the MAP kinase pathway, contributing to its anti-cancer effects.
Comparaison Avec Des Composés Similaires
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-2-pyrrolidinecarboxamide and N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-4-pyrrolidinecarboxamide share structural similarities.
Uniqueness: The specific positioning of the functional groups in N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C19H18N4O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-benzyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c24-17-10-14(19(25)20-11-13-6-2-1-3-7-13)12-23(17)18-15-8-4-5-9-16(15)21-22-18/h1-9,14H,10-12H2,(H,20,25)(H,21,22) |
Clé InChI |
ORLWHWTUDCABSK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)

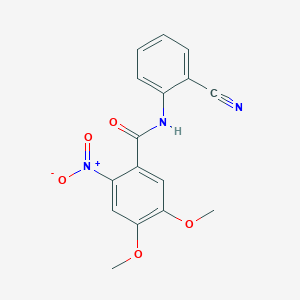
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B14938198.png)
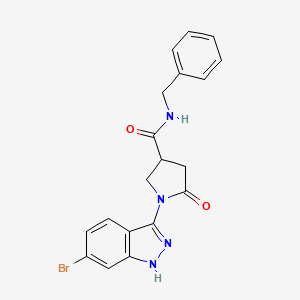
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)
![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)

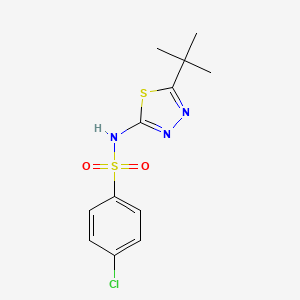
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
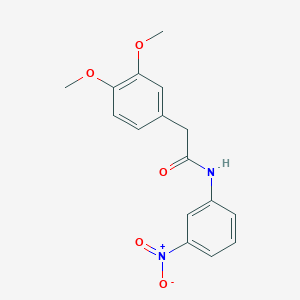
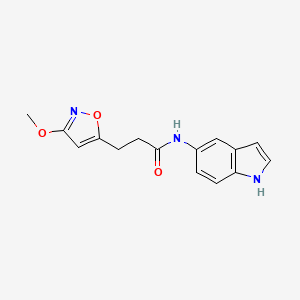
![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
